molecular formula C7H7FN2O2 B12319235 3-Fluoro-2-hydroxybenzohydrazide

3-Fluoro-2-hydroxybenzohydrazide

Cat. No.: B12319235
M. Wt: 170.14 g/mol
InChI Key: HOWPEQBBZJJXBX-UHFFFAOYSA-N
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Description

3-Fluoro-2-hydroxybenzohydrazide is an organic compound with the molecular formula C7H7FN2O2 It is a derivative of benzohydrazide, where a fluorine atom is substituted at the third position and a hydroxyl group at the second position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-hydroxybenzohydrazide typically involves the reaction of 3-fluorobenzoic acid with hydrazine hydrate. The process can be summarized as follows:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification followed by hydrazinolysis. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2-hydroxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

3-Fluoro-2-hydroxybenzohydrazide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The compound’s fluorine and hydroxyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

  • 4-Fluoro-2-hydroxybenzohydrazide
  • 3-Fluoro-4-hydroxybenzonitrile
  • 2-Fluoro-3-hydroxybenzaldehyde
  • 3-Fluoro-4-hydroxybenzaldehyde

Comparison: 3-Fluoro-2-hydroxybenzohydrazide is unique due to the specific positioning of the fluorine and hydroxyl groups, which influence its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical behaviors and biological effects, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C7H7FN2O2

Molecular Weight

170.14 g/mol

IUPAC Name

3-fluoro-2-hydroxybenzohydrazide

InChI

InChI=1S/C7H7FN2O2/c8-5-3-1-2-4(6(5)11)7(12)10-9/h1-3,11H,9H2,(H,10,12)

InChI Key

HOWPEQBBZJJXBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)O)C(=O)NN

Origin of Product

United States

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